[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine
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Overview
Description
[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenyl-propyl amine group. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a halide with a thioamide in the presence of a base, followed by cyclization . The pyridine ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone. The phenyl-propyl amine group is usually added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production. Solvent selection and temperature control are also critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, thioamides, bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of [4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes, leading to therapeutic effects such as reduced inflammation or tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
What sets [4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine apart is its unique combination of a thiazole ring, a pyridine ring, and a phenyl-propyl amine group. This structure provides a versatile platform for various chemical modifications, enhancing its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
303163-02-2 |
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Molecular Formula |
C26H27N3S |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C26H27N3S/c1-3-24-29-25(21-13-7-9-19(2)17-21)26(30-24)22-14-16-28-23(18-22)27-15-8-12-20-10-5-4-6-11-20/h4-7,9-11,13-14,16-18H,3,8,12,15H2,1-2H3,(H,27,28) |
InChI Key |
LSCUBDYJMYVJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NCCCC3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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